molecular formula C40H75NO21 B8106489 m-PEG17-NHS ester

m-PEG17-NHS ester

Cat. No.: B8106489
M. Wt: 906.0 g/mol
InChI Key: VRQNNHSNVCGRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG17-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules, which enable selective protein degradation via the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG17-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

m-PEG17-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Common Reagents and Conditions

    Reagents: Primary amines, DMSO, DMF

    Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which enhances the solubility and stability of the modified molecule .

Scientific Research Applications

m-PEG17-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are small molecules that induce the degradation of target proteins.

    Biology: Employed in the labeling of proteins and oligonucleotides to study their interactions and functions.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and bioconjugation techniques.

Mechanism of Action

m-PEG17-NHS ester exerts its effects by forming stable amide bonds with primary amines on target molecules. This reaction facilitates the conjugation of PEG chains to proteins or other biomolecules, enhancing their solubility, stability, and bioavailability. In the context of PROTACs, this compound acts as a linker that joins two essential ligands, enabling the selective degradation of target proteins via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG17-NHS ester is unique due to its specific chain length (17 ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO21/c1-45-6-7-47-10-11-49-14-15-51-18-19-53-22-23-55-26-27-57-30-31-59-34-35-61-37-36-60-33-32-58-29-28-56-25-24-54-21-20-52-17-16-50-13-12-48-9-8-46-5-4-40(44)62-41-38(42)2-3-39(41)43/h2-37H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQNNHSNVCGRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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